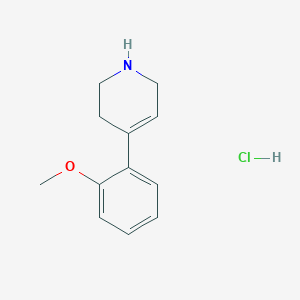

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a tetrahydropyridine ring substituted with a methoxyphenyl group, making it an interesting subject for research and industrial applications.

作用機序

Target of Action

The primary target of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound acts as an α1-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows it to prevent reflex tachycardia in patients .

Biochemical Pathways

The compound affects the adrenergic signaling pathway . This pathway is involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on α1-ARs can modulate the effects of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

Similar compounds have shown promising drug-like properties, includingacceptable pharmacokinetic profiles . These compounds have demonstrated good absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The compound’s action results in a lowering of peripheral blood pressure and a central antihypertensive effect . This can be particularly beneficial in the treatment of hypertensive crises and perioperative hypertension .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

科学的研究の応用

Neuropharmacology

The compound is structurally related to tetrahydropyridine derivatives, which are known to exhibit neuroprotective effects. Research indicates that compounds within this class can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's disease. Specifically, studies on similar compounds have shown promise in modulating dopaminergic activity and protecting against neurotoxicity induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

Antidepressant Activity

Recent investigations into the pharmacological profiles of tetrahydropyridine derivatives suggest potential antidepressant properties. The interaction with serotonin and norepinephrine receptors could be a mechanism through which these compounds exert their effects. Further studies are needed to elucidate the specific pathways involved.

Analgesic Properties

There is emerging evidence that tetrahydropyridine derivatives may possess analgesic properties. Preclinical studies have indicated that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies.

Skin Care Products

The compound's unique chemical structure allows it to be incorporated into cosmetic formulations aimed at enhancing skin hydration and texture. Its ability to act as a rheological modifier can improve the sensory attributes of creams and lotions, making them more appealing to consumers .

Antioxidant Activity

Research has shown that certain derivatives of tetrahydropyridines exhibit antioxidant properties, which are beneficial in cosmetic applications for protecting skin from oxidative stress. This property makes it a valuable ingredient in anti-aging products.

Case Studies

類似化合物との比較

Similar Compounds

Trazodone: An antidepressant that also features a methoxyphenyl group.

Naftopidil: A medication used to treat benign prostatic hyperplasia, structurally similar due to the presence of a methoxyphenyl group.

Urapidil: An antihypertensive drug with a similar structural motif.

Uniqueness

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific tetrahydropyridine ring structure combined with a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C12H16ClN

- Molecular Weight : 225.71 g/mol

- CAS Number : 143017-63-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects, including:

- Dopamine Receptor Agonism : It has shown selective agonist activity towards dopamine receptors, particularly the D3 receptor. This activity is significant for potential therapeutic applications in neurodegenerative diseases and psychiatric disorders .

- Antimicrobial Properties : Preliminary studies indicate that related tetrahydropyridine derivatives possess antimicrobial activity against various bacterial strains. These findings suggest that this compound may also exhibit similar properties .

The mechanisms through which this compound exerts its biological effects include:

- Dopamine Receptor Modulation : The compound's interaction with dopamine receptors may influence neurotransmitter release and neuronal excitability. This is particularly relevant in the context of treating conditions like Parkinson's disease and schizophrenia .

- Inflammatory Pathways : Some studies have indicated that tetrahydropyridine derivatives can modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Dopamine Receptor Activity

A study focused on the structure-activity relationship (SAR) of various tetrahydropyridine derivatives highlighted that compounds with a methoxy substitution at the phenyl ring exhibited enhanced selectivity for D3 receptors compared to other dopamine receptor subtypes. The EC50 values for these compounds were significantly lower than those without such substitutions .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on related compounds demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 8.5 mg/mL for various strains, suggesting that similar activity might be expected from this compound .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected tetrahydropyridine derivatives:

| Compound Name | D3 Agonist Activity (EC50 nM) | Antimicrobial Activity (MIC mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| 4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine | 710 ± 150 | 0.5 - 8.5 |

| 4-Phenyl-1,2,3,6-tetrahydropyridine | TBD | TBD |

特性

IUPAC Name |

4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLOLHOJGYPNNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。